4-(2-Cyanoethoxy)-4-oxobutanoic acid
Description
4-(2-Cyanoethoxy)-4-oxobutanoic acid is a derivative of succinic acid (butanedioic acid) where one carboxylic acid group is esterified with a 2-cyanoethoxy substituent. Its molecular formula is C₇H₉NO₄, featuring a nitrile (-CN) group in the ethoxy chain. This compound is of interest in organic synthesis and pharmaceutical research due to the reactivity of the nitrile group, which can undergo hydrolysis, reduction, or nucleophilic substitution.
Properties
IUPAC Name |
4-(2-cyanoethoxy)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c8-4-1-5-12-7(11)3-2-6(9)10/h1-3,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZSRMXJCXNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethoxy)-4-oxobutanoic acid typically involves the reaction of ethyl cyanoacetate with succinic anhydride. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then hydrolyzed to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethoxy)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Cyanoethoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Cyanoethoxy)-4-oxobutanoic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The 4-oxobutanoic acid backbone is common among analogs, but substituents at the 4-position vary significantly, influencing physicochemical and biological properties. Key analogs include:
Alkoxy Substituents
4-(2-Hydroxyethoxy)-4-oxobutanoic Acid Structure: Ethoxy chain with a terminal hydroxyl (-OH) group. Properties: Higher hydrophilicity due to -OH; melting point ≈160°C . Applications: Used in polymer composites (e.g., poly(ethylene succinate)) due to hydrogen-bonding capacity .
4-(Cyclohexyloxy)-4-oxobutanoic Acid Structure: Bulky cyclohexyl group. Properties: Increased lipophilicity; used as a chemical intermediate (e.g., radioplex agents) .
4-(Benzyloxy)-4-oxobutanoic Acid Structure: Aromatic benzyl group. Properties: Enhanced stability and UV activity; common in anti-inflammatory drug synthesis .
Aromatic and Heterocyclic Substituents
4-(Naphthalen-2-yl)-4-oxobutanoic Acid Structure: Naphthyl group. Properties: Melting point 174°C; used in organic synthesis (e.g., naphthol derivatives) .
4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic Acid Structure: Chlorinated biphenyl ether.
Amide and Amino Substituents
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid Structure: Fluorinated anilide. Properties: Forms coordination complexes with metals; studied for biological activity .
4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic Acid Structure: Complex branched amine. Applications: Active metabolite of sacubitril (heart failure drug) .
Physicochemical Properties
*Estimated values based on structural analogs.
Reactivity and Stability
- Nitrile Group Reactivity: The cyano group in this compound enables reactions like hydrolysis to carboxylic acids or reduction to amines, distinguishing it from analogs with inert substituents (e.g., cyclohexyloxy) .
- Thermal Stability : Alkoxy derivatives (e.g., benzyloxy) decompose at higher temperatures (~200–300°C) compared to hydroxyethoxy analogs (degrading at ~160°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
